OVA-E1 peptide TFA is a synthetic peptide derived from the ovalbumin protein, specifically an antagonist variant of the SIINFEKL sequence, which corresponds to the OVA (257-264) epitope. This peptide is notable for its role in immunological research, particularly in T-cell activation studies. The compound is classified as a peptide and is utilized primarily in scientific research settings.
The OVA-E1 peptide TFA is synthesized chemically and does not occur naturally. It is produced for research purposes, particularly in studies involving immune responses and T-cell receptor interactions. The compound is available from various suppliers, including Xcess Biosciences and Biovalley, among others .
The synthesis of OVA-E1 peptide TFA typically employs Solid Phase Peptide Synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method uses a resin as a solid support to facilitate the synthesis process.
The molecular structure of OVA-E1 peptide TFA consists of a complex arrangement of amino acids, with specific modifications that enhance its biological activity. The detailed chemical name indicates multiple functional groups that contribute to its properties.
The OVA-E1 peptide TFA can undergo various chemical reactions typical of peptides, including hydrolysis and deamidation under certain conditions. These reactions can affect its stability and biological activity.
OVA-E1 peptide TFA functions primarily as an antagonist in immune responses. It interacts with T-cell receptors, modulating their activation pathways.
The peptide activates specific signaling cascades, namely p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways in thymocytes, both wild-type and mutant forms. This activation plays a crucial role in understanding immune modulation .
OVA-E1 peptide TFA is employed extensively in immunological research. Its applications include:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: